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Introduction

While the initial inquiry focused on 8-NH2-ATP for kinase activity assays, a comprehensive

review of scientific literature reveals that 8-amino-ATP is not commonly utilized for this purpose

and is considered a largely inactive analog of ATP. However, the closely related 8-azido-ATP

(8-N3-ATP) serves as a powerful tool for researchers, scientists, and drug development

professionals. This document provides detailed application notes and protocols for the use of 8-

azido-ATP in photoaffinity labeling to identify and characterize ATP-binding sites within protein

kinases.

8-azido-ATP is an ATP analog where an azido (-N3) group replaces the hydrogen atom at the

C8 position of the adenine ring. This modification allows 8-N3-ATP to function as a photoaffinity

label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive

nitrene intermediate, which can then form a covalent bond with nearby amino acid residues

within the ATP-binding pocket of a kinase. By using a radiolabeled or otherwise tagged version

of 8-N3-ATP, researchers can permanently label and subsequently identify the ATP-binding

domain and even specific amino acid residues involved in nucleotide binding.

Application 1: Identification of ATP-Binding Proteins
and Kinase Substrates
Photoaffinity labeling with 8-azido-ATP is a robust method to identify novel ATP-binding

proteins, including kinases, from complex biological samples. It can also be employed to
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validate suspected kinases and to investigate the nucleotide-binding properties of kinase

mutants. Furthermore, in conjunction with other techniques, it can aid in the identification of

direct kinase substrates.

Application 2: Mapping the ATP-Binding Site of
Kinases
By covalently crosslinking to the kinase active site, 8-azido-ATP enables the precise

identification of the peptide fragments and specific amino acid residues that constitute the ATP-

binding pocket. This information is invaluable for understanding the structural basis of kinase

function and for the rational design of selective kinase inhibitors.

Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing 8-azido-ATP with

various kinases. This data is useful for designing photoaffinity labeling experiments and for

understanding the binding characteristics of this ATP analog.

Kinase/Protein Analog Km / Kd / IC50
Labeled
Peptide/Resid
ues

Reference

Creatine Kinase

(MM isoform)
[γ-32P]8-N3-ATP

Half-maximal

saturation at 12

µM

Val279-Arg291 [1]

cAMP-dependent

Protein Kinase

(regulatory

subunit)

[32P]8-N3-cAMP

Half-maximal

incorporation at 7

x 10-8 M

Tyr-381, Tyr-196

(in proteolytic

fragment)

[2][3]

Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Purified
Kinase with [γ-32P]8-Azido-ATP
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This protocol provides a general workflow for the photoaffinity labeling of a purified kinase to

identify its ATP-binding domain.

Materials:

Purified kinase of interest

[γ-32P]8-azido-ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

Non-radiolabeled ATP (for competition experiments)

UV crosslinking apparatus (e.g., Stratalinker) with a 254 nm UV source

SDS-PAGE gels and electrophoresis apparatus

Autoradiography film or phosphorimager

Protease for peptide mapping (e.g., trypsin)

HPLC and mass spectrometer for peptide analysis

Procedure:

Binding Reaction:

In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified

kinase (typically in the low micromolar range) and [γ-32P]8-azido-ATP in the kinase

reaction buffer. The concentration of the analog should be optimized, but a starting point is

often near the Km of the kinase for ATP[1].

Prepare control reactions:

A reaction without the kinase to control for non-specific labeling.

A reaction with an excess of non-radiolabeled ATP to demonstrate competition for the

binding site.
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Incubate the reactions on ice for a short period (e.g., 5-10 minutes) to allow for binding.

UV Crosslinking:

Place the open tubes on ice in the UV crosslinking apparatus.

Irradiate the samples with UV light (254 nm) for a predetermined time (e.g., 5-15 minutes).

The optimal irradiation time needs to be determined empirically to maximize crosslinking

while minimizing protein damage.

Analysis of Labeled Protein:

Add SDS-PAGE loading buffer to the reactions and heat to denature the proteins.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize

the radiolabeled kinase. A successful labeling experiment will show a radioactive band

corresponding to the molecular weight of the kinase, which is diminished in the presence

of competing ATP.

Identification of Labeled Peptides (Optional):

Excise the radiolabeled protein band from the gel.

Perform in-gel digestion with a protease (e.g., trypsin).

Separate the resulting peptides by HPLC.

Identify the radiolabeled peptide fraction(s) using a scintillation counter.

Analyze the labeled peptide(s) by mass spectrometry and sequencing to identify the site of

covalent attachment of the 8-azido-ATP analog.

Visualizations
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Principle of Photoaffinity Labeling with 8-Azido-ATP

Step 1: Binding

Step 2: Photoactivation

Step 3: Covalent Crosslinking

Kinase

Non-covalent Binding

8-Azido-ATP

UV Light (254 nm)

Reactive Nitrene Intermediate

hv

Covalently Labeled Kinase

Covalent Bond Formation

Click to download full resolution via product page

Caption: Workflow of photoaffinity labeling using 8-azido-ATP.
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Experimental Workflow for Kinase Photoaffinity Labeling

Optional: Peptide Mapping

Start: Purified Kinase + [γ-32P]8-N3-ATP

Incubate on Ice (Binding)

UV Crosslink (254 nm)

SDS-PAGE

Autoradiography / Phosphorimaging

Analyze Labeled Protein Excise Labeled Band

In-gel Proteolytic Digestion

HPLC Separation

Mass Spectrometry & Sequencing

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for kinase photoaffinity labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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